Cas no 883-44-3 (2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione)

2-(3-Hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione is a versatile intermediate in organic synthesis, characterized by its isoindole-1,3-dione core functionalized with a 3-hydroxypropyl substituent. This compound is particularly valuable in pharmaceutical and polymer chemistry due to its reactive hydroxyl group, which facilitates further derivatization. Its rigid isoindole backbone enhances stability, making it suitable for applications requiring robust structural integrity. The compound’s balanced hydrophilicity and lipophilicity improve solubility in various solvents, aiding in synthetic processes. It is commonly employed in the preparation of bioactive molecules, adhesives, and specialty polymers, where precise functional group manipulation is critical. Its synthetic utility and reliability make it a preferred choice for researchers developing advanced materials and pharmaceuticals.
2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione structure
883-44-3 structure
Product Name:2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione
CAS No:883-44-3
MF:C11H11NO3
MW:205.209943056107
MDL:MFCD00023097
CID:83177
PubChem ID:70160
Update Time:2025-06-07

2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Hydroxypropyl)isoindoline-1,3-dione
    • 3-Phthalimidopropanol
    • 2-(3-hydroxypropyl)isoindole-1,3-dione
    • N-(2-Hydroxyethyl)phthalimide
    • N-(3-HYDROXYPROPYL)PHTHALIMIDE
    • 3-Phthalimido-1-propanol
    • 1H-Isoindole-1,3(2H)-dione, 2-(3-hydroxypropyl)-
    • BSMILTTURCQDGJ-UHFFFAOYSA-N
    • 2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione
    • N-(3-Hydroxypropyl)-phthalimide
    • NSC41174
    • 3-phthalimidylpropanol
    • Maybridge1_006840
    • 3-(phthalimido)-propanol
    • 3-Phthalimidyl-1-propanol
    • Oprea1_5229
    • 2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione
    • 2-(3-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione (ACI)
    • Phthalimide, N-(3-hydroxypropyl)- (7CI, 8CI)
    • 3-(1,3-Dioxoisoindolin-2-yl)propanol
    • 3-(Phthalimido)propanol
    • NSC 41174
    • CHEBI:190836
    • FS-4083
    • DB-057059
    • F11994
    • EINECS 212-931-1
    • DTXSID40236942
    • 883-44-3
    • EU-0063292
    • UNII-X2TMC7E8YH
    • STK291435
    • 2-(3-hydroxypropyl) isoindoline-1,3-dione
    • MFCD00023097
    • InChI=1/C11H11NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,13H,3,6-7H
    • NS00015167
    • N-(3-Hydroxypropyl)phthalimide, 95%
    • EN300-133376
    • Oprea1_522983
    • SR-01000580138
    • AKOS002130545
    • CS-W023194
    • N-3-hydroxypropyl phthalimide
    • SR-01000580138-1
    • NSC-41174
    • SCHEMBL526807
    • HMS560O20
    • SY078873
    • Phthalimide, N-(3-hydroxypropyl)-
    • 2-(3-Hydroxypropyl)-2H-isoindole-1,3-dione
    • X2TMC7E8YH
    • 2-(3-hydroxy-propyl)-isoindole-1,3-dione
    • 1H-Isoindole-1, 2-(3-hydroxypropyl)-
    • SB66077
    • MDL: MFCD00023097
    • Inchi: 1S/C11H11NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,13H,3,6-7H2
    • InChI Key: BSMILTTURCQDGJ-UHFFFAOYSA-N
    • SMILES: O=C1N(CCCO)C(=O)C2C1=CC=CC=2
    • BRN: 158489

Computed Properties

  • Exact Mass: 205.07400
  • Monoisotopic Mass: 205.073893
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 57.6
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.331
  • Melting Point: 74-76 °C (lit.)
  • Boiling Point: 376.5°C at 760 mmHg
  • Flash Point: 181.5ºC
  • Refractive Index: 1.605
  • PSA: 57.61000
  • LogP: 0.60290
  • Solubility: Not determined

2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H317
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S24/25
  • Storage Condition:Inert atmosphere,Room Temperature

2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Chemoselective electrosynthesis using rapid alternating polarity
Kawamata, Yu; et al, ChemRxiv, 2021, 1, 1-13

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Toluene ;  3 h, 125 °C
Reference
From in vitro to in cellulo: structure-activity relationship of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa
Storz, Michael P.; et al, Organic & Biomolecular Chemistry, 2014, 12(32), 6094-6104

Production Method 3

Reaction Conditions
1.1 Reagents: 1,3,5-Trimethoxybenzene Catalysts: Silver hexafluoroantimonate Solvents: Dichloromethane ;  2 h, 40 °C
Reference
Silver(I)-Catalyzed Deprotection of p-Methoxybenzyl Ethers: A Mild and Chemoselective Method
Kern, Nicolas; et al, Journal of Organic Chemistry, 2012, 77(20), 9227-9235

Production Method 4

Reaction Conditions
1.1 Catalysts: Niobium oxide (Nb2O3) Solvents: Hexane ,  Water ;  rt → reflux; 30 h, reflux
Reference
Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb2O5 as a Base-Tolerant Heterogeneous Lewis Acid Catalyst
Ali, Ayub Md.; et al, Chemistry - A European Journal, 2014, 20(44), 14256-14260

Production Method 5

Reaction Conditions
1.1 rt; 250 °C
Reference
Method for obtaining N-hydroxypropyl-substituted succinimide and phthalimide
Gasanov, R. A.; et al, Kimya Problemlari Jurnali, 2005, (3), 180-181

Production Method 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Triethylamine ,  Rose Bengal Solvents: Ethanol ;  12 h, rt
Reference
Visible-Light-Mediated Aerobic Oxidation of Organoboron Compounds Using in Situ Generated Hydrogen Peroxide
Weng, Wei-Zhi; et al, Organic Letters, 2018, 20(16), 4979-4983

Production Method 7

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Chemoselective Electrosynthesis Using Rapid Alternating Polarity
Kawamata, Yu ; et al, Journal of the American Chemical Society, 2021, 143(40), 16580-16588

Production Method 8

Reaction Conditions
1.1 Solvents: Chloroform
Reference
Photochemistry of the phthalimide system. 23. Photocyclization of N-alkoxyalkylphthalimides with favored δ-hydrogen abstraction: Syntheses of oxazolo[4,3-a]isoindoles and oxazolo[4,3-a]isoindole-1-spiro-1'-cycloalkane ring systems
Sato, Yasuhiko; et al, Chemical & Pharmaceutical Bulletin, 1982, 30(5), 1639-45

Production Method 9

Reaction Conditions
1.1 Reagents: 9-[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]-9-borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran
1.2 Reagents: Ethanolamine Solvents: Diethyl ether
Reference
Synthesis of chirally deuteriated phthalimido-propanols and evaluation of their absolute stereochemistry
Prabhakaran, P. C.; et al, Journal of the American Chemical Society, 1988, 110(17), 5779-84

Production Method 10

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  6 h, rt
Reference
Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists
Li, An-Hu; et al, Journal of Medicinal Chemistry, 1999, 42(4), 706-721

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Toluene ;  3 h, 130 °C
Reference
New N-(phenoxydecyl)phthalimide derivatives displaying potent inhibition activity towards α-glucosidase
Pascale, Rossana; et al, Bioorganic & Medicinal Chemistry, 2010, 18(16), 5903-5914

Production Method 12

Reaction Conditions
1.1 Reagents: tert-Butyl bromide Solvents: Acetonitrile ;  1.5 h, reflux
Reference
Mild deprotection of PMB ethers using tert-butyl bromide
Rival, Nicolas; et al, Tetrahedron Letters, 2015, 56(49), 6823-6826

Production Method 13

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  8 min, 4600 psi, 361 °C
Reference
Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures
Fraga-Dubreuil, Joan; et al, Green Chemistry, 2007, 9(10), 1067-1072

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium persulfate Solvents: Water ;  10 min, 100 °C
Reference
A metal-free approach for transamidation of amides with amines in aqueous media
Srinivas, Mahesuni; et al, Tetrahedron Letters, 2015, 56(33), 4775-4779

Production Method 15

Reaction Conditions
1.1 Solvents: Toluene ;  20 min
Reference
Norcantharimide analogues possessing terminal phosphate esters and their anti-cancer activity
Robertson, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2011, 19(18), 5734-5741

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, 70 °C
1.2 Solvents: Water ;  70 °C
Reference
Direct Dehydroxytrifluoromethoxylation of Alcohols
Jiang, Xiaohuan; et al, Angewandte Chemie, 2018, 57(1), 292-295

Production Method 17

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  90 °C; 18 h, 90 °C
Reference
αvβ3 Integrin-Targeting Arg-Gly-Asp (RGD) Peptidomimetics Containing Oligoethylene Glycol (OEG) Spacers
Rerat, Vincent; et al, Journal of Medicinal Chemistry, 2009, 52(22), 7029-7043

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium bifluoride Solvents: Methanol ;  2 h, rt
2.1 Reagents: Oxygen Catalysts: Triethylamine ,  Rose Bengal Solvents: Ethanol ;  12 h, rt
Reference
Visible-Light-Mediated Aerobic Oxidation of Organoboron Compounds Using in Situ Generated Hydrogen Peroxide
Weng, Wei-Zhi; et al, Organic Letters, 2018, 20(16), 4979-4983

Production Method 19

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
2.1 Solvents: Dimethylformamide
Reference
Synthesis of chirally deuteriated phthalimido-propanols and evaluation of their absolute stereochemistry
Prabhakaran, P. C.; et al, Journal of the American Chemical Society, 1988, 110(17), 5779-84

2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione Raw materials

2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione Preparation Products

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Amadis Chemical Company Limited
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(CAS:883-44-3)2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione
Order Number:A862235
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:34
Price ($):431.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:883-44-3)2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione
A862235
Purity:99%
Quantity:500g
Price ($):431.0
Email